Ethyl 5-chlorooxazole-4-carboxylate
Description
Significance of Oxazole (B20620) Heterocycles in Modern Organic Synthesis
Oxazole derivatives are not merely chemical curiosities; they are integral to the development of a wide array of functional molecules. tandfonline.com The oxazole ring is a key structural motif in numerous natural products, many of which exhibit potent biological activities. acs.org This has spurred extensive research into the synthesis and functionalization of oxazoles, aiming to create novel compounds with tailored properties. museonaturalistico.it The versatility of the oxazole ring allows it to participate in a variety of chemical transformations, including cycloaddition reactions and substitutions, making it a powerful building block for constructing more complex molecular architectures. cutm.ac.in
Strategic Positioning of Ethyl 5-chlorooxazole-4-carboxylate as a Core Synthetic Intermediate
Within the vast family of oxazole derivatives, this compound has emerged as a particularly valuable and versatile synthetic intermediate. acs.orgnih.gov Its strategic importance lies in the presence of multiple reactive sites that can be selectively manipulated. The chlorine atom at the 5-position and the ethyl carboxylate group at the 4-position provide orthogonal handles for a variety of chemical modifications. This allows for the regiocontrolled introduction of different substituents onto the oxazole core, a crucial aspect in the systematic exploration of chemical space and the development of structure-activity relationships. acs.org
The utility of this compound is underscored by its successful application in the synthesis of diverse and complex molecules. It serves as a scaffold for creating 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. acs.orgnih.gov This flexibility makes it an invaluable tool for medicinal chemists and organic synthesists alike.
Research Trajectories and Scope of Academic Inquiry into this compound
Current research on this compound is focused on expanding its synthetic utility and exploring the properties of the resulting substituted oxazoles. Academic inquiry delves into the development of novel synthetic methodologies that leverage the reactivity of this intermediate. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have been successfully employed to introduce a variety of substituents at the C-2 and C-5 positions of the oxazole ring. acs.org
Furthermore, researchers are investigating the manipulation of the carboxylate functionality at the C-4 position. Transformations such as decarboxylation and the Hunsdiecker reaction have been used to introduce further diversity, leading to the synthesis of a broad range of substituted oxazoles from a single, readily available precursor. acs.org The ongoing exploration of the chemical reactivity of this compound continues to open new avenues for the synthesis of novel heterocyclic compounds with potential applications in various scientific fields.
Chemical Properties and Synthesis
The compound this compound is characterized by the following molecular and physical properties:
| Property | Value |
| IUPAC Name | ethyl 2-chloro-1,3-oxazole-4-carboxylate |
| Molecular Formula | C6H6ClNO3 |
| Molecular Weight | 175.57 g/mol |
| CAS Number | 460081-18-9 |
| SMILES | CCOC(=O)C1=COC(=N1)Cl |
Data sourced from PubChem compound summary for CID 2763184. nih.gov
The synthesis of this compound and its derivatives is a topic of significant interest in synthetic organic chemistry. One notable approach involves a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions, starting from a readily available oxazole scaffold. acs.org This methodology allows for the efficient construction of variously substituted oxazoles.
Reactivity and Synthetic Applications
This compound is a versatile building block due to its distinct reactive sites. The chloro group at the 2-position and the potential for functionalization at the 5-position, often after bromination, allow for sequential and regioselective introduction of various substituents. acs.org
Palladium-Catalyzed Cross-Coupling Reactions:
The chloro substituent at the C-2 position is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
| Coupling Reaction | Reagent | Product Type | Yield (%) |
| Suzuki Coupling | Phenylboronic acid | 2-Aryloxazole | 87 |
| Stille Coupling | Vinyltributyltin | 2-Vinyloxazole | 84 |
| Negishi Coupling | 2-Pyridylzinc bromide | 2-(2-Pyridyl)oxazole | 73 |
This table summarizes the results of palladium-catalyzed coupling reactions performed on Ethyl 2-chlorooxazole-4-carboxylate as reported by Hodgetts and Kershaw. acs.org
Following the successful substitution at the C-2 position, the C-5 position can be functionalized. This is typically achieved by bromination of the C-5 position, followed by another palladium-catalyzed coupling reaction. This sequential approach provides access to a wide range of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org
The ethyl carboxylate group at the C-4 position offers further opportunities for synthetic manipulation. For example, a Hunsdiecker reaction can be employed to introduce a halogen at this position, which can then participate in subsequent coupling reactions. acs.org This multi-faceted reactivity solidifies the role of this compound as a key intermediate in the synthesis of complex heterocyclic systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJNICKQRUDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Chlorooxazole 4 Carboxylate
Direct Halogenation Approaches to the Oxazole (B20620) Ring System
Direct chlorination of an ethyl oxazole-4-carboxylate precursor is a primary strategy for synthesizing the target compound. This approach relies on the careful selection of a chlorinating agent that favors substitution at the C5 position of the oxazole ring. The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the carboxylate group at C4, which can direct incoming electrophiles.
Electrophilic chlorination involves the reaction of an electron-rich oxazole ring with a source of electrophilic chlorine ("Cl+"). While the oxazole ring is generally considered an electron-rich heterocycle, the C4-ester group deactivates the ring, making the choice of reaction conditions crucial for successful chlorination. The C5 position is typically the most electron-rich and sterically accessible site for electrophilic attack in 4-substituted oxazoles.
Research into the halogenation of similar heterocyclic systems demonstrates that various Lewis acids or protic acids can be used to activate the halogenating agent and enhance the electrophilicity of the chlorine source, driving the reaction forward.
Specific reagents are commonly employed to achieve controlled chlorination and avoid side reactions.
N -Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of a variety of organic compounds, including electron-rich aromatic and heterocyclic systems. organic-chemistry.orgwikipedia.org It is a solid, making it easier and safer to handle than chlorine gas. wikipedia.org The reaction with NCS can proceed via a radical or an electrophilic pathway, depending on the reaction conditions. For the chlorination of heterocycles like oxazole, an electrophilic pathway is often desired. NCS can be activated by acids to increase its chlorinating power for less reactive substrates. organic-chemistry.org It serves as a source of "Cl+" and is effective for the chlorination of arenes and other heterocycles. wikipedia.orgisca.me
Triphosgene (B27547) , or bis(trichloromethyl) carbonate, is primarily known as a solid, safer substitute for phosgene (B1210022) gas. nih.gov While its main application is in the synthesis of carbonates, isocyanates, and acid chlorides, it can also serve as a source of chlorine under certain conditions. nih.govgoogle.com For instance, it can be used to convert carboxylic acids to acid chlorides or alcohols to alkyl chlorides. nih.govrsc.org A study on the conversion of acetyl-n-propanol to 5-chloro-2-pentanone (B45304) utilized triphosgene as an efficient chlorination reagent. researchgate.net Its application in the direct chlorination of an oxazole ring would be a novel approach, potentially proceeding through the in-situ generation of a reactive chlorine species.
| Reagent | Typical Application | Advantages |
| N-Chlorosuccinimide (NCS) | Electrophilic chlorination of arenes and heterocycles. organic-chemistry.orgwikipedia.org | Solid, easy to handle; versatile for various substrates. wikipedia.org |
| Triphosgene | Phosgene substitute for creating carbonates, acid chlorides. nih.gov | Solid, safer than phosgene gas; can act as a chlorine source. nih.govresearchgate.net |
Multi-Step Synthetic Routes via Precursor Transformation
An alternative to direct chlorination involves the construction of the oxazole ring from precursors that already contain the necessary functionalities or can be easily converted. These multi-step syntheses offer flexibility and control over the final substitution pattern.
The synthesis of oxazole derivatives from thiocarbonate precursors is a less common but viable pathway. This route typically involves the reaction of a thiocarbonate with an appropriate substrate to form a key intermediate that can then cyclize to the oxazole ring. For related heterocycles like thiazoles, the reaction of thiourea (B124793) with ethyl bromopyruvate is a standard method to produce ethyl 2-aminothiazole-4-carboxylate, highlighting the utility of sulfur-containing starting materials in heterocyclic synthesis. chemicalbook.com A similar strategy adapted for oxazoles might involve the desulfurization and cyclization of a carefully designed thiocarbonate-derived intermediate.
Cycloaddition reactions represent a powerful tool for the construction of heterocyclic rings. thieme-connect.com A [3+2] cycloaddition, where a three-atom component reacts with a two-atom component, can be used to assemble the five-membered oxazole ring.
One such approach involves the reaction of a nitrile with a carbene, generated photochemically from a diazo compound, to yield substituted oxazoles. nih.gov This method has been used to synthesize biologically relevant molecules and offers a metal-free pathway to structurally diverse oxazoles. nih.gov Another strategy involves the reaction of isocyanides with carboxylic acids. thieme-connect.com For the synthesis of ethyl 5-chlorooxazole-4-carboxylate, a potential route could involve the cycloaddition of an appropriate isocyanoacetate with a chlorinated two-carbon synthon, or the cycloaddition of a chlorinated isocyanide with a glyoxylate (B1226380) derivative. The Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), is another key cycloaddition method for forming oxazole rings from aldehydes. biointerfaceresearch.com
| Cycloaddition Type | Reactants | Relevance to Target Synthesis |
| [3+2] Carbene-Nitrile | Diazo compound (carbene source) + Nitrile nih.gov | Could potentially use a chlorinated nitrile to install the C5-Cl. |
| [3+2] Isocyanide-based | Isocyanoacetate + Carboxylic Acid thieme-connect.com | A chlorinated carboxylic acid could be used as a precursor. |
| Van Leusen Reaction | Aldehyde + Tosylmethyl isocyanide (TosMIC) biointerfaceresearch.com | A chlorinated aldehyde precursor would be required. |
Rearrangement reactions provide an elegant pathway to oxazole systems from other heterocyclic isomers, most notably isoxazoles. Research has shown that 4-formyl-5-methoxyisoxazoles can undergo an iron(II)-catalyzed isomerization to yield methyl oxazole-4-carboxylates. nih.gov This process proceeds through a transient 2H-azirine intermediate which, under thermal conditions, rearranges to the more stable oxazole ring. nih.gov
To apply this methodology for the synthesis of this compound, a precursor such as ethyl 4-formyl-5-chloroisoxazole-4-carboxylate would be required. The subsequent catalyzed or thermal isomerization would then yield the desired oxazole product. This strategy hinges on the synthesis and stability of the requisite substituted isoxazole (B147169) precursor.
Synthetic Routes to this compound Explored
This compound is a versatile chemical intermediate. Its synthesis is a key step for accessing a wider range of substituted oxazoles. These compounds are of significant interest due to the discovery of natural products with oxazole units, which has spurred research into their chemical properties and synthesis.
Esterification of Carboxylic Acid Precursors
The creation of the ethyl ester group in molecules like this compound often involves standard esterification techniques. A widely used method is the Fischer esterification, which involves reacting the corresponding carboxylic acid with an alcohol, in this case, ethanol (B145695), in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is a reversible process. chemguide.co.uk To favor the formation of the ester, a large excess of the alcohol can be used, or water can be removed as it is formed to drive the equilibrium forward. ucalgary.ca
For carboxylic acids that might be sensitive to strong acids, alternative methods are available. The Steglich esterification, for instance, uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Another approach involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, which is then reacted with the alcohol. commonorganicchemistry.com Alkylation of the carboxylic acid with an alkyl halide, such as ethyl iodide, in the presence of a base, can also yield the desired ester. commonorganicchemistry.com
Regiocontrol in Synthetic Pathways
The specific placement of substituents on the oxazole ring, known as regioselectivity, is a critical aspect of synthesizing compounds like this compound. The inherent reactivity of the oxazole ring dictates the positions most susceptible to substitution. Generally, the C2 position is the most acidic, followed by C5, and then C4. semanticscholar.org This order of reactivity can be harnessed to control the introduction of different functional groups.
For instance, in the synthesis of substituted oxazoles, palladium-catalyzed coupling reactions are frequently employed. acs.org By starting with a pre-functionalized oxazole, such as ethyl 2-chlorooxazole-4-carboxylate, various substituents can be introduced at the C2 position through reactions like Suzuki, Stille, and Negishi couplings. acs.org Subsequent halogenation, often bromination, at the C5 position allows for a second palladium-catalyzed coupling to introduce another substituent. acs.org This stepwise approach provides excellent control over the final arrangement of groups on the oxazole core.
The development of complementary methods for direct arylation at both the C5 and C2 positions of oxazoles has further enhanced regiocontrol. organic-chemistry.org By selecting specific phosphine (B1218219) ligands and solvent polarities, palladium-catalyzed arylation can be directed to either the C5 or C2 position with high selectivity. organic-chemistry.org For example, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org
Detailed Research Findings
A common precursor for the synthesis of related oxazole structures is ethyl 2-chlorooxazole-4-carboxylate. acs.org This compound serves as a versatile scaffold for creating a variety of substituted oxazoles. acs.org Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, have been successfully used to introduce substituents at the C-2 position of this starting material. acs.org
Following the modification at C-2, the C-5 position can be functionalized. This is often achieved through bromination, which then allows for a second palladium-catalyzed coupling reaction to introduce a different substituent at this position. acs.org
Furthermore, the carboxylic ester group at the C-4 position can be manipulated. For example, it can be converted to a halogen through a Hunsdiecker reaction, providing another site for palladium-catalyzed functionalization. acs.org Alternatively, decarboxylation can lead to 2,5-disubstituted oxazoles. acs.org
The Van Leusen reaction is another important method for constructing the oxazole ring itself. biointerfaceresearch.com For example, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates can be reacted with tosylmethyl isocyanide (TosMIC) in the presence of potassium carbonate to form a 5-substituted oxazole. biointerfaceresearch.com
Advanced Synthetic Transformations and Reactivity of Ethyl 5 Chlorooxazole 4 Carboxylate
Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole (B20620) Core
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. nih.govresearchgate.netjocpr.com For substituted oxazoles like ethyl 5-chlorooxazole-4-carboxylate, these methods allow for precise modification at the C-2, C-4, and C-5 positions. The general mechanism for these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a powerful method for creating C-C bonds. bohrium.comsnnu.edu.cn Its application to the oxazole core allows for the introduction of aryl, heteroaryl, or alkyl groups. Research has demonstrated the feasibility of regioselective Suzuki-Miyaura cross-coupling on di-halogenated oxazoles, suggesting that sequential and site-selective functionalization is achievable. ignited.in
For a substrate like this compound, the primary sites for Suzuki coupling are the halogenated C-5 position and the C-2 position, which can be activated either through prior halogenation or via C-H activation. researchgate.netignited.in The relative reactivity of different positions on the oxazole ring is influenced by the electronic properties and the specific halogen present. For instance, in 2,4-dihalooxazoles, the coupling can be directed to a specific site, followed by a subsequent coupling at the other position. ignited.in The synthesis of functionalized dinucleophilic fragments from dichloro-heteroaromatics using Suzuki-Miyaura coupling highlights the reaction's utility in creating complex building blocks from precursors with multiple reactive sites. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling on Oxazole Scaffolds This table is illustrative, based on typical conditions for similar heterocyclic systems.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product Position | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-4-aryloxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | C-2 | Good |
| 4-Bromo-2-aryloxazole | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | C-4 | Moderate-Good |
Stille Coupling Applications and Scope
The Stille coupling utilizes organotin compounds (organostannanes) to couple with organic halides or pseudohalides, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. orgsyn.org This reaction is highly effective for the functionalization of heterocyclic systems. libretexts.org
In the context of this compound, the C-5 chloro group can readily participate in Stille couplings. Furthermore, if the C-2 position is halogenated, it can also be functionalized. researchgate.net Studies on 2,4-disubstituted oxazoles have shown that Stille coupling can be selectively performed at the 4-position in the presence of a 2-chloro substituent, with subsequent coupling possible at the C-2 position. researchgate.net This sequential approach allows for the controlled synthesis of trisubstituted oxazoles. ignited.in The reaction's mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org
Table 2: Representative Stille Coupling Reactions on Halogenated Oxazoles This table is illustrative, based on typical conditions for similar heterocyclic systems.
| Substrate | Organostannane | Catalyst | Additive | Solvent | Product Position | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-4-substituted oxazole | (Tributylstannyl)furan | Pd(PPh₃)₄ | - | Toluene | C-2 | Excellent |
| 4-Iodo-2-substituted oxazole | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | DMF | C-4 | Good |
Negishi Coupling Protocols and Their Efficacy
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions. organic-chemistry.org
For this compound, Negishi coupling offers a potent method for introducing various organic substituents at the C-5 position. While aryl chlorides can be sluggish reaction partners, the use of appropriate palladium catalysts, often with specialized phosphine (B1218219) ligands, can facilitate the coupling. wikipedia.org The efficacy of the Negishi protocol is high, and it is widely used in the total synthesis of complex natural products due to its reliability and functional group tolerance. wikipedia.orgorganic-chemistry.org The catalytic cycle is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the coupling partner, making syntheses more atom- and step-economical. researchgate.net Research has shown that ethyl oxazole-4-carboxylate, the parent compound of the title molecule, can undergo regiocontrolled palladium-catalyzed direct arylation. nih.govorganic-chemistry.org
The C-2 and C-5 protons of the oxazole ring are sufficiently acidic to be activated for direct coupling. Studies on ethyl oxazole-4-carboxylate reveal that arylation can be selectively directed to the C-2 position. nih.govorganic-chemistry.org Subsequent functionalization at the C-5 position can lead to 2,5-di(hetero)arylated oxazoles. nih.gov The ethyl ester at the C-4 position acts as a directing group and influences the regioselectivity of the C-H activation step. organic-chemistry.org This methodology has been successfully applied to the synthesis of natural products, demonstrating its practical utility. organic-chemistry.org For this compound, this strategy would primarily be applicable for functionalization at the C-2 position.
Table 3: Regioselective Direct C-H Arylation of Ethyl Oxazole-4-carboxylate Data extracted from studies on the non-chlorinated parent compound. organic-chemistry.org
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Product Position | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Iodotoluene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Dioxane | C-2 | 87 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | JohnPhos | K₂CO₃ | Toluene | C-2 | 90 |
Mechanistic and Ligand-Dependent Regioselectivity in Cross-Coupling Processes
The regioselectivity of palladium-catalyzed cross-coupling reactions on polyfunctional heterocycles is critically dependent on the choice of catalyst, and particularly the ligand. nih.gov The electronic and steric properties of phosphine ligands play a crucial role in determining the rate and selectivity of the oxidative addition step, which is often the rate- and product-determining step in the catalytic cycle. nih.govnih.gov
For instance, bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) or Buchwald's biaryl phosphine ligands (e.g., JohnPhos) can promote the coupling of less reactive electrophiles like aryl chlorides. nih.govorganic-chemistry.org In systems with multiple potential reaction sites, such as a dihalo-oxazole or a halo-oxazole with an activatable C-H bond, the ligand can control which site reacts preferentially. ignited.innih.gov Computational studies have shown that ligand choice can reverse regioselectivity by altering the energy barriers for oxidative addition at different C-X or C-H bonds. nih.gov The interplay between the substrate's electronic structure and the ligand's properties allows for the fine-tuning of the reaction to achieve a desired regioisomer. mit.edunih.gov
Nucleophilic Substitution Reactions of the Chloro Moiety
The chlorine atom at the C-5 position of this compound is susceptible to nucleophilic substitution. The electron-withdrawing nature of the adjacent ester group and the nitrogen atom within the oxazole ring activates the C-5 position towards attack by nucleophiles. This reactivity is analogous to that seen in other electron-deficient heterocyclic systems, such as chloropyrimidines. rsc.org
A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of 5-substituted oxazoles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Examples from similar systems show that amines, alkoxides, phenoxides, and thiolates can effectively displace a chloro substituent. rsc.orgresearchgate.net For instance, treatment of a related chloropyrimidine derivative with dimethylamine, sodium phenoxide, or sodium thiophenoxide resulted in the corresponding substitution products in good yields. rsc.org Similarly, the reaction of this compound with various nucleophiles would provide straightforward access to 5-amino, 5-alkoxy, and 5-thioether derivatives, further highlighting its utility as a versatile synthetic intermediate.
Transformations of the C-4 Carboxylate Functionality
The ethyl carboxylate group at the C-4 position is a primary site for synthetic modification, enabling access to a range of important derivatives such as carboxylic acids, amides, and other esters.
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid, 5-chlorooxazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through hydrolysis under either basic or acidic conditions. semanticscholar.org
Basic hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final carboxylic acid. researchgate.net This method is generally irreversible and often preferred for its high efficiency. semanticscholar.org
Alternatively, acid-catalyzed hydrolysis can be employed. This involves heating the ester in the presence of excess water with a strong acid catalyst, like sulfuric acid or hydrochloric acid. chemicalbook.com The reaction is an equilibrium process, and driving it to completion often requires the removal of the ethanol (B145695) byproduct. researchgate.net
Table 1: Representative Conditions for Hydrolysis of this compound
| Reagents | Solvent(s) | Conditions | Product | Ref. |
|---|
Decarboxylation Reactions and Their Applications
Following hydrolysis, the resulting 5-chlorooxazole-4-carboxylic acid can undergo decarboxylation to furnish 5-chlorooxazole. This reaction involves the removal of the carboxyl group as carbon dioxide and its replacement with a hydrogen atom. nih.gov The decarboxylation of heterocyclic carboxylic acids can often be achieved by heating the compound, sometimes in the presence of a catalyst. chemscene.com For certain oxazole derivatives, this process can occur readily, particularly if the molecule is prone to instability upon forming the carboxylic acid intermediate. evitachem.com
The primary application of this reaction is to provide synthetic access to C-4 unsubstituted oxazoles. This allows for the strategic use of the carboxylate as a temporary group to control reactivity or introduce other functionalities before its removal.
Table 2: General Conditions for Decarboxylation
| Starting Material | Conditions | Product | Application | Ref. |
|---|---|---|---|---|
| 5-chlorooxazole-4-carboxylic acid | Heating (in a high-boiling solvent like DMSO) | 5-chlorooxazole | Synthesis of C-4 unsubstituted oxazole core | chemscene.com |
Derivatization to Amides and Other Ester Variants
The C-4 carboxylate functionality is a key handle for creating a diverse library of derivatives, most notably amides and alternative esters.
Amide Synthesis: A robust and common method for preparing amides from the parent ester proceeds in two steps. First, the ester is hydrolyzed to 5-chlorooxazole-4-carboxylic acid as described previously. The carboxylic acid is then activated by converting it into a more reactive acyl chloride. semanticscholar.org This is typically accomplished using thionyl chloride (SOCl₂), often in an inert solvent. semanticscholar.orgnih.gov The resulting 5-chlorooxazole-4-carbonyl chloride is highly electrophilic and reacts readily with a wide range of primary and secondary amines to afford the corresponding amides in good yields. nih.gov
Ester Variants (Transesterification): To generate different ester variants, direct transesterification of this compound can be performed. This equilibrium-driven reaction involves heating the starting ester with a different alcohol in the presence of an acid or base catalyst. To favor the formation of the desired product, the new alcohol is typically used in large excess, or the ethanol byproduct is removed as it forms. semanticscholar.org
Table 3: Representative Conditions for Derivatization
| Transformation | Reagents | Conditions | Product Type | Ref. |
|---|
Halogenation at Other Positions of the Oxazole Ring
While the starting material is chlorinated at the C-5 position, further halogenation can be directed to other positions on the oxazole ring, providing intermediates for cross-coupling reactions and further diversification.
Regioselective Bromination for Subsequent Functionalization
With the C-4 and C-5 positions occupied, the most reactive site for deprotonation on the oxazole ring is typically the C-2 position. This allows for regioselective bromination at this site. The process generally involves a lithiation-bromination sequence. chemrxiv.org The oxazole is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures to deprotonate the C-2 position and form a transient 2-lithiooxazole species. chemrxiv.org This organolithium intermediate is then quenched with an electrophilic bromine source, like N-bromosuccinimide (NBS), to yield the 2-bromo-5-chlorooxazole derivative. chemrxiv.org This targeted functionalization provides a valuable synthetic handle for introducing substituents at the C-2 position via palladium-catalyzed cross-coupling reactions.
Table 4: Representative Conditions for Regioselective Bromination
| Starting Material | Reagents | Conditions | Product | Ref. |
|---|
Radical Reactions and Alternative Bond-Forming Methodologies
Beyond traditional ionic reactions, the oxazole ring can participate in radical reactions and other modern bond-forming strategies. Photo-oxidation, for example, involves the reaction of the oxazole ring with singlet oxygen, which can be generated photochemically. This [4+2]-cycloaddition reaction can lead to ring-cleavage products, forming complex amides and other derivatives under mild conditions. nih.gov
Furthermore, the field of synthetic chemistry has seen a surge in the use of photoredox catalysis for C-H functionalization. researchgate.netnih.gov While specific examples involving this compound are not extensively documented, these methodologies offer a promising avenue for the direct introduction of alkyl, aryl, or other functional groups onto the oxazole ring without pre-functionalization. Such reactions are typically initiated by a photocatalyst (e.g., ruthenium or iridium complexes) under visible light irradiation and can proceed via radical pathways, enabling bond formations that are challenging to achieve through conventional means. researchgate.net These emerging techniques represent a frontier for expanding the chemical space accessible from this versatile oxazole building block.
Applications As a Versatile Building Block in Complex Molecule Synthesis
Construction of Diversely Substituted Oxazoles
The presence of a reactive chlorine atom and a modifiable ester group allows for the systematic construction of substituted oxazoles through a series of controlled chemical reactions. While research often highlights the utility of the isomeric ethyl 2-chlorooxazole-4-carboxylate, the principles of its application in palladium-catalyzed cross-coupling reactions are central to understanding the synthetic potential of its 5-chloro counterpart. nih.govacs.org These methods provide a flexible pathway to 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. acs.orgresearchgate.net
Synthesis of 2,4-Disubstituted Oxazoles
The synthesis of 2,4-disubstituted oxazoles can be achieved by first targeting the C-2 position of a related chloro-oxazole scaffold, followed by modification of the carboxylate group at C-4. acs.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, are highly effective for introducing a variety of substituents at the C-2 position. acs.org For instance, reacting ethyl 2-chlorooxazole-4-carboxylate with different organometallic reagents yields a range of 2-substituted-oxazole-4-carboxylates. acs.org The ester at C-4 can then be transformed through various synthetic maneuvers to introduce a second point of diversity. acs.org
Table 1: Examples of Palladium-Catalyzed Coupling Reactions at the C-2 Position
| Coupling Reaction | Reagent | Catalyst | Product (Substituent at C-2) |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl |
| Stille | (Tributylstannyl)pyridine | Pd(PPh₃)₂Cl₂ | Pyridyl |
Data sourced from studies on ethyl 2-chlorooxazole-4-carboxylate, illustrating the potential reactions applicable to related scaffolds. acs.org
Synthesis of 2,5-Disubstituted Oxazoles
To generate 2,5-disubstituted oxazoles, a multi-step sequence is employed. acs.org Starting with a scaffold like ethyl 2-chlorooxazole-4-carboxylate, the C-2 position is first functionalized using a palladium-catalyzed coupling reaction. acs.org The subsequent step involves a regioselective halogenation, typically bromination, at the C-5 position of the oxazole (B20620) ring. acs.org Another palladium-catalyzed coupling reaction is then performed to install a substituent at this newly activated C-5 position. acs.org Finally, direct decarboxylation of the ester at the C-4 position yields the desired 2,5-disubstituted oxazole. acs.org This strategy highlights the scaffold's role in allowing for sequential, position-specific modifications. acs.orgnih.gov
Synthesis of 2,4,5-Trisubstituted Oxazoles
The pathway to 2,4,5-trisubstituted oxazoles builds upon the methods used for di-substituted analogs. acs.orgresearchgate.net The synthesis begins with the functionalization of the C-2 position, followed by halogenation and subsequent functionalization of the C-5 position, as described for 2,5-disubstituted oxazoles. acs.org At this stage, the molecule is substituted at positions 2 and 5, while retaining the ethyl carboxylate group at C-4. acs.org This C-4 ester provides the third site for modification. acs.org Instead of being removed, the carboxylic functionality can be exploited through a variety of transformations, such as reduction to an alcohol or conversion to an amide, to introduce the final substituent, thus completing the synthesis of a 2,4,5-trisubstituted oxazole. acs.orgbeilstein-journals.org A Hunsdiecker reaction, for example, can be used to replace the carboxylate with a halogen, which can then undergo further palladium-catalyzed coupling. acs.org
Table 2: Synthetic Sequence for Trisubstituted Oxazoles
| Step | Position Targeted | Reaction Type | Intermediate/Product |
|---|---|---|---|
| 1 | C-2 | Pd-catalyzed coupling | 2-Substituted-oxazole-4-carboxylate |
| 2 | C-5 | Bromination | 2-Substituted-5-bromo-oxazole-4-carboxylate |
| 3 | C-5 | Pd-catalyzed coupling | 2,5-Disubstituted-oxazole-4-carboxylate |
This generalized sequence is based on methodologies developed for the synthesis of substituted oxazoles from chloro-oxazole carboxylate precursors. acs.org
Formation of Fused Heterocyclic Systems
The strategic arrangement of reactive sites on the ethyl 5-chlorooxazole-4-carboxylate ring system makes it a promising candidate for the construction of more complex, fused heterocyclic architectures. These reactions typically involve the participation of the oxazole ring and its substituents in cyclization processes to form new, fused rings.
Synthesis of Oxazolo[4,5-c]quinoline (B15046130) Derivatives
Oxazolo[4,5-c]quinolines are a class of fused heterocyclic compounds with recognized biological importance. nih.govresearchgate.net While direct synthesis from this compound is not extensively documented, a plausible synthetic strategy can be envisioned. The synthesis of the oxazolo[4,5-c]quinoline core often involves the cyclization of an aniline (B41778) derivative that is ortho-substituted with a group capable of forming the quinoline (B57606) ring. rsc.org
A potential route using the this compound scaffold could involve a nucleophilic aromatic substitution reaction at the C-5 position with a suitable ortho-aminoaryl compound. For instance, reaction with an ortho-aminophenyl ketone could lead to an intermediate where the oxazole is linked to the aniline moiety. Subsequent intramolecular cyclization, such as a Friedländer-type annulation, could then form the fused quinoline ring, yielding the oxazolo[4,5-c]quinoline system. This approach would leverage the reactivity of the C-5 chlorine to build the necessary precursor for the final ring-closing step.
Strategies for Constructing Other Fused Oxazole Architectures
The utility of functionalized oxazoles extends to the synthesis of other fused systems, such as oxazolo[5,4-d]pyrimidines, which are structurally analogous to purine (B94841) bases and have applications in medicinal chemistry. mdpi.com A general strategy involves using a pre-formed, functionalized oxazole as a foundation and subsequently building the second heterocyclic ring onto it. mdpi.com
For example, a 5-aminooxazole-4-carbonitrile (B1331464) can serve as a versatile starting point. mdpi.com The amino group at C-5 and the adjacent carbonitrile group can react with various one-carbon reagents, like triethyl orthoformate, to initiate the formation of the pyrimidine (B1678525) ring. mdpi.com Subsequent reaction with an amine leads to the closure of the six-membered ring, resulting in the final oxazolo[5,4-d]pyrimidine (B1261902) structure. mdpi.com This methodological approach, where a functionalized oxazole acts as a template for annulation, demonstrates the broader potential of intermediates like this compound in constructing a diverse range of fused heterocyclic architectures.
Development of Advanced Intermediates for Target-Oriented Synthesis
The chlorine atom on the oxazole ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Research on Ethyl 2-chlorooxazole-4-carboxylate demonstrates its effectiveness in forming carbon-carbon bonds, thereby generating advanced intermediates. acs.orgresearchgate.netnih.gov This approach allows for the direct installation of various substituents at the C-2 position, transforming the simple starting material into more complex structures tailored for specific synthetic targets.
A range of standard cross-coupling protocols have been successfully applied to this scaffold. acs.org For instance, Suzuki, Stille, and Negishi reactions provide reliable methods for introducing aryl, vinyl, and heteroaryl groups, respectively. acs.org These reactions typically proceed in high yield and demonstrate the robustness of the oxazole core under various catalytic conditions. acs.org The resulting 2-substituted-oxazole-4-carboxylates are valuable advanced intermediates, primed for further elaboration in multi-step syntheses. acs.orgresearchgate.net
| Entry | Coupling Reaction | Reagent | Product | Yield (%) |
| 1 | Suzuki | Phenylboronic acid | Ethyl 2-phenyl-oxazole-4-carboxylate | 87 |
| 2 | Stille | Vinyltributyltin | Ethyl 2-vinyl-oxazole-4-carboxylate | 84 |
| 3 | Negishi | 2-Pyridylzinc bromide | Ethyl 2-(pyridin-2-yl)oxazole-4-carboxylate | 73 |
This table presents the outcomes of various palladium-catalyzed cross-coupling reactions performed on Ethyl 2-chlorooxazole-4-carboxylate to generate advanced intermediates. Data sourced from Hodgetts, K. J., & Kershaw, M. T. (2002). Organic Letters, 4(17), 2905-2907. acs.orgnih.gov
Design and Elaboration of Novel Heterocyclic Scaffolds
The true synthetic power of the ethyl chlorooxazole carboxylate scaffold is realized in its capacity for sequential, regiocontrolled functionalization to build novel and complex heterocyclic systems. acs.org Starting with an intermediate, such as Ethyl 2-phenyl-oxazole-4-carboxylate, further modifications can be precisely targeted at other positions on the ring.
One effective strategy involves the bromination of the C-5 position, creating a new reactive handle for a second, different palladium-catalyzed coupling reaction. acs.org This allows for the programmed synthesis of 2,5-disubstituted oxazoles. The ester group at the C-4 position adds another layer of synthetic versatility. It can be hydrolyzed to the corresponding carboxylic acid, which can then undergo a Hunsdiecker reaction to install a bromine atom at the C-4 position. acs.org This newly introduced halogen can then participate in a third cross-coupling reaction, enabling the creation of highly substituted, 2,4,5-trisubstituted oxazole scaffolds. acs.orgresearchgate.net This step-wise elaboration provides a powerful pathway to novel heterocyclic structures that would be difficult to access through other means. acs.org
| Entry | Parent Intermediate | Reaction Sequence | Final Product | Yield (%) |
| 1 | Ethyl 2-phenyl-5-bromooxazole-4-carboxylate | Stille Coupling (Vinyltributyltin) | Ethyl 2-phenyl-5-vinyloxazole-4-carboxylate | 85 |
| 2 | Ethyl 2-phenyl-5-bromooxazole-4-carboxylate | Suzuki Coupling (3-Thienylboronic acid) | Ethyl 2-phenyl-5-(thiophen-3-yl)oxazole-4-carboxylate | 82 |
| 3 | 2,5-Diphenyloxazole-4-carboxylic acid silver salt | Hunsdiecker Reaction (Br₂) | 4-Bromo-2,5-diphenyloxazole | 79 |
| 4 | 4-Bromo-2,5-diphenyloxazole | Sonogashira Coupling (Phenylacetylene) | 2,5-Diphenyl-4-(phenylethynyl)oxazole | 79 |
This table showcases the elaboration of oxazole intermediates into more complex, novel heterocyclic scaffolds through sequential reactions. Data sourced from Hodgetts, K. J., & Kershaw, M. T. (2002). Organic Letters, 4(17), 2905-2907. acs.orgnih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Cross-Coupling Processes
The functionalization of the oxazole (B20620) core, particularly through cross-coupling reactions, is a powerful strategy for creating diverse molecular architectures. Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. A straightforward route for the synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles involves the regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org
The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the organohalide (e.g., ethyl 5-chlorooxazole-4-carboxylate), forming a Pd(II) intermediate.
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the Pd(II) complex, displacing the halide.
Reductive Elimination: The final step involves the reductive elimination of the newly formed carbon-carbon bond from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the functionalized oxazole product.
The reliability and high success rates of these reactions, particularly the Suzuki-Miyaura coupling, are attributed to this well-understood mechanistic pathway. nih.gov The chemoselectivity of these couplings is a significant aspect, and studies have shown that palladium catalysts can selectively activate specific C-X bonds (where X is a halogen) even in the presence of other reactive functional groups. nih.gov
Computational Analysis of Regioselectivity and Stereoselectivity in Functionalization
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the regioselectivity and stereoselectivity observed in the functionalization of heterocyclic compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles from studies on analogous systems provide significant insights.
Computational analyses of cycloaddition reactions to form other heterocycles, such as triazoles, have demonstrated that DFT calculations can effectively predict which regioisomer will be preferentially formed. nih.govnih.gov These studies typically involve calculating the activation energies for the different possible reaction pathways, with the pathway having the lower energy barrier being the favored one. The factors influencing this regioselectivity are often a complex interplay of steric and electronic effects of the substituents on the reacting molecules. nih.gov
For instance, in the context of functionalizing a substituted heterocycle, DFT can be used to model the interaction of the substrate with the catalyst and incoming reagent. By analyzing the geometries and energies of the possible transition states, researchers can rationalize why a particular position on the ring is more susceptible to attack than another.
| Computational Method | Application in Heterocyclic Chemistry | Key Findings |
| Density Functional Theory (DFT) | Predicting regioselectivity in triazole synthesis. nih.gov | The formation of the 1,4-disubstituted regioisomer is often thermodynamically and kinetically favored over the 1,5-isomer. |
| DFT | Investigating steric and electronic control of regioselectivity. nih.gov | Halogen substitution on alkyne reactants can significantly enhance regioselectivity in cycloadditions. |
| DFT | Elucidating mechanisms of metal-catalyzed reactions. researchgate.net | Can be used to model the formation of transient species like carbenes and their interaction with metal catalysts. |
Theoretical Studies (e.g., DFT Calculations) on Reaction Pathways and Transient Intermediates
Theoretical studies, predominantly employing DFT calculations, have been instrumental in mapping out the intricate details of reaction pathways and identifying transient intermediates that are often difficult to detect experimentally. These computational investigations provide a molecular-level understanding of how reactions proceed.
DFT calculations have been used to study the electronic structure and reactivity of oxazole derivatives. irjweb.com By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. irjweb.comnih.gov
Furthermore, DFT can be used to model the entire reaction coordinate for a given transformation. This allows for the identification of transition states and transient intermediates. For example, in the synthesis of certain oxazoles, computational studies could be used to investigate the formation and subsequent reactions of proposed intermediates like acyl nitrenes or other reactive species. researchgate.net The calculated energies of these species and the barriers to their interconversion can provide strong evidence to support or refute a proposed reaction mechanism.
Investigations into Isomerization Mechanisms of Oxazole Precursors
The synthesis of the oxazole ring itself can involve fascinating isomerization or rearrangement reactions of precursor molecules. Understanding these mechanisms is key to controlling the formation of the desired oxazole product.
One classic method for oxazole synthesis is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org The mechanism of this reaction involves the initial formation of an intermediate which then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the oxazole ring.
Another approach involves the cyclization of β-halodehydroamino acid derivatives. For example, 2,5-disubstituted oxazole-4-carboxylates can be prepared in high yields from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives by treatment with a base like DBU. researchgate.net The proposed mechanism involves an initial deprotonation followed by an intramolecular nucleophilic attack to form the oxazole ring via cyclization.
More complex, metal-catalyzed rearrangements have also been explored. For instance, gold-catalyzed reactions of N-propargylamides can lead to the formation of substituted oxazoles, proceeding through intermediates that undergo isomerization. core.ac.uk
| Precursor Type | Reaction/Method | Mechanistic Feature |
| Aldehydes and TosMIC | Van Leusen Oxazole Synthesis organic-chemistry.org | Cyclization followed by elimination of p-toluenesulfinic acid. |
| N-acyl-β-halodehydroamino acid derivatives | Base-induced cyclization researchgate.net | Intramolecular nucleophilic attack and cyclization. |
| N-propargylamides | Gold-catalyzed reaction core.ac.uk | Metal-catalyzed isomerization and cyclization of intermediates. |
Future Research Directions and Emerging Methodologies
The landscape of organic synthesis is continually evolving, driven by the need for greater efficiency, sustainability, and the ability to explore vast chemical spaces. For a versatile building block like ethyl 5-chlorooxazole-4-carboxylate, future research is poised to capitalize on these trends. The focus will be on developing greener synthetic methods, discovering novel catalytic systems for more precise molecular editing, harnessing the power of automated technologies, and constructing diverse chemical libraries to accelerate scientific discovery.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-chlorooxazole-4-carboxylate, and how can reaction conditions be optimized for yield?
this compound can be synthesized via regiocontrolled halogenation and palladium-catalyzed coupling reactions. A common approach involves starting with a precursor such as ethyl oxazole-4-carboxylate, followed by selective chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions (e.g., inert atmosphere, 0–25°C). Optimization of yield requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent). Post-reaction purification via flash chromatography (hexane/ethyl acetate gradients) is recommended .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Gloves must be inspected for integrity before use .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into drains .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm molecular structure (e.g., ester carbonyl at ~165 ppm, aromatic protons at 6.5–8.0 ppm).
- X-ray Crystallography: Single-crystal diffraction using SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization of bond lengths/angles .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in the halogenation of this compound be addressed to synthesize specific derivatives?
Regioselectivity is influenced by electronic effects of substituents. For example, electron-withdrawing groups (e.g., esters) direct electrophilic chlorination to the 5-position. To synthesize 2,4,5-trisubstituted oxazoles, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize catalyst loading (2–5 mol% Pd(PPh)) and base (KCO) in THF/water at 80°C .
Q. What are the implications of hydrogen bonding and crystal packing observed in this compound derivatives for their stability and reactivity?
Hydrogen bonding (e.g., N–H···O interactions) stabilizes crystal lattices, reducing hygroscopicity and enhancing shelf life. For example, in ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate, intermolecular H-bonds increase melting point by ~20°C compared to non-H-bonded analogs. This stability is critical for reproducible biological assays .
Q. How does the electronic structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?
The electron-deficient oxazole ring facilitates oxidative addition of Pd(0) to the C–Cl bond. Substituent effects: Chlorine at the 5-position increases electrophilicity, accelerating transmetallation with aryl boronic acids. DFT calculations show a 15–20 kJ/mol lower activation barrier compared to non-chlorinated analogs .
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Structural Validation: Confirm compound purity via H NMR and X-ray crystallography to rule out isomer contamination .
- Standardized Assays: Use cell lines with consistent passage numbers (e.g., HepG2 < P20) and control for solvent effects (e.g., DMSO < 0.1% v/v).
- Meta-Analysis: Compare IC values across studies using normalized datasets (e.g., logP-adjusted activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
